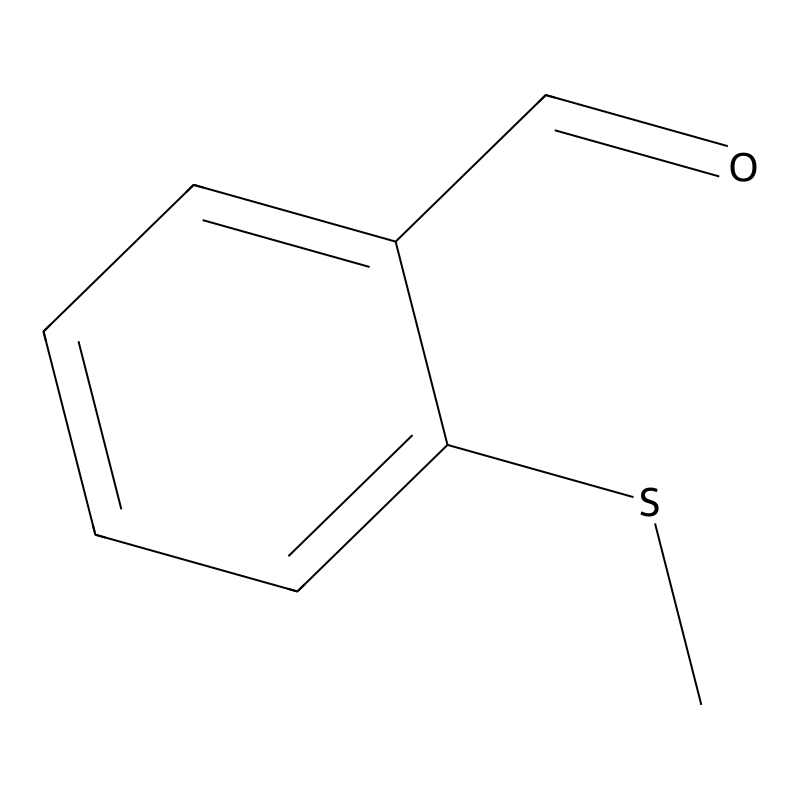

2-(Methylthio)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

One area of research focuses on the development of new methods for synthesizing 2-(methylthio)benzaldehyde. This involves exploring different reaction pathways and optimizing reaction conditions to improve yield and efficiency. Researchers also employ various techniques to characterize the synthesized compound, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques provide information about the structure and purity of the compound. PubChem, National Institutes of Health:

2-(Methylthio)benzaldehyde, with the molecular formula C₈H₈OS and a molecular weight of 152.21 g/mol, is an organic compound characterized by the presence of a methylthio group attached to a benzaldehyde structure. This compound is typically a yellowish liquid that is soluble in organic solvents but insoluble in water. It has been noted for its potential irritative properties, affecting the skin, eyes, and respiratory system upon exposure .

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The methylthio and aldehyde groups can undergo substitution reactions, leading to the formation of different derivatives depending on the reagents used.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research into the biological activity of 2-(Methylthio)benzaldehyde indicates potential applications in medicinal chemistry. Its ability to bind metal ions suggests that it may play a role in enzyme activity modulation and metalloprotein studies. Investigations are ongoing regarding its therapeutic applications, particularly in metal-based drug development .

Synthesis of 2-(Methylthio)benzaldehyde can be achieved through several methods:

- Direct Synthesis: One common method involves the reaction of 2-methylthiophenol with formaldehyde under controlled conditions.

- Industrial Production: In industrial settings, large-scale synthesis often employs similar starting materials and catalysts, optimized for yield and purity through multiple purification steps .

2-(Methylthio)benzaldehyde has diverse applications across various fields:

- Chemical Research: Utilized as a ligand in coordination chemistry for forming complexes with metal ions.

- Biological Studies: Its binding properties make it useful in studying enzyme active sites and metalloproteins.

- Pharmaceuticals: Potential applications in developing metal-based drugs and other therapeutic agents.

- Organic Synthesis: Employed as an intermediate in synthesizing various organic compounds and agrochemicals .

Studies focusing on the interactions of 2-(Methylthio)benzaldehyde with biological systems emphasize its role as a ligand. This interaction can influence enzymatic activity and stability, making it a valuable tool for biochemical research. Understanding these interactions is crucial for exploring its potential therapeutic benefits and mechanisms of action .

Several compounds share structural similarities with 2-(Methylthio)benzaldehyde, each exhibiting unique properties:

| Compound Name | Structure Feature | Unique Property |

|---|---|---|

| 2-Hydroxybenzaldehyde | Lacks methylthio group | Less versatile in certain reactions |

| 5-Methylthio-2-nitrobenzaldehyde | Contains nitro group instead of hydroxyl | Different reactivity due to nitro group |

| 2-Hydroxy-4-methylbenzaldehyde | Methyl group at different position | Affects chemical properties and reactivity |

| 4-(Methylthio)benzaldehyde | Methylthio group at para position | Different reactivity patterns compared to ortho |

The unique combination of hydroxyl and methylthio groups in 2-(Methylthio)benzaldehyde provides distinct reactivity and binding properties, making it particularly valuable in coordination chemistry and enzymatic studies .

Traditional organic synthesis approaches for 2-(methylthio)benzaldehyde encompass several well-established methodologies that have been refined over decades of synthetic organic chemistry research. These methods primarily rely on conventional heating, stoichiometric reagents, and established reaction mechanisms to achieve the desired transformations [4].

Nucleophilic Substitution Methodologies

Nucleophilic substitution represents one of the most straightforward approaches for introducing methylthio groups into benzaldehyde derivatives [5]. The reaction typically involves the displacement of a suitable leaving group, such as a halide or other electron-withdrawing substituent, with sodium methanethiolate or related nucleophilic sulfur species [6]. In a representative procedure, 2-chlorobenzaldehyde undergoes nucleophilic substitution with sodium methanethiolate in N,N-dimethylformamide at temperatures ranging from 0 to 25 degrees Celsius over a period of 5 hours [6]. This methodology yields 2-(methylthio)benzaldehyde with a reported yield of 56 percent, demonstrating moderate efficiency under mild reaction conditions [6].

The mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the nucleophilic methanethiolate anion attacks the aromatic carbon bearing the chloride substituent [5]. The subsequent elimination of chloride ion results in the formation of the desired methylthio-substituted product [5]. This approach benefits from readily available starting materials and relatively simple reaction conditions, making it accessible for both laboratory-scale and industrial applications [6].

Grignard Reagent-Based Synthesis

Grignard reagent methodology provides another traditional approach for the synthesis of 2-(methylthio)benzaldehyde derivatives [7]. This method involves the formation of aryl Grignard reagents from appropriate aryl halides and metallic magnesium, followed by reaction with suitable carbonyl-containing electrophiles [8]. The synthesis typically employs anhydrous tetrahydrofuran as the solvent system, with magnesium turnings facilitating the formation of the organometallic intermediate [9].

The reaction mechanism involves oxidative addition of the aryl halide to the magnesium metal surface, generating the corresponding aryl magnesium halide species [10]. These highly nucleophilic organometallic reagents subsequently react with carbonyl compounds to form carbon-carbon bonds [10]. In the context of benzaldehyde synthesis, the Grignard reagent can be coupled with appropriate formylating agents, such as dimethylformamide or ethyl orthoformate, to introduce the aldehyde functionality [11]. This methodology typically achieves yields ranging from 85 to 90 percent under optimized conditions [7].

Thioanisole Carbonylation Approaches

Thioanisole carbonylation represents a specialized approach for the direct introduction of aldehyde functionality into methylthio-substituted aromatic systems [12]. This methodology employs carbon monoxide as the carbonylating agent under elevated pressure and temperature conditions [13]. The reaction typically utilizes specialized catalyst systems, such as the SZTA catalyst composed of titanium tetrachloride and zirconium oxychloride octahydrate, treated with ammonia water and subsequently modified with ammonium metavanadate and ammonium sulfate [12].

The carbonylation process occurs at temperatures ranging from 70 to 90 degrees Celsius under carbon monoxide pressures of 0.5 to 5 megapascals [13]. The reaction duration typically extends from 3 to 8 hours, depending on the specific substrate and catalyst loading [12]. This methodology demonstrates excellent yields, with reported efficiencies reaching 88.6 percent for the conversion of thioanisole to 4-methylthiobenzaldehyde [13]. The process offers advantages in terms of atom economy and direct functional group introduction, although it requires specialized high-pressure equipment [12].

Thiosulfate-Mediated Synthesis

The thiosulfate method represents an innovative approach that avoids the use of hazardous sodium methyl mercaptide reagents [14]. This methodology employs sodium thiosulfate as a safer alternative for introducing methylthio functionality [14]. The process involves the formation of Bunte salt intermediates, which subsequently undergo acid hydrolysis and methylation reactions to yield the desired 2-(methylthio)benzaldehyde products [14].

The reaction begins with the treatment of appropriate chlorobenzaldehyde derivatives with sodium thiosulfate under aqueous conditions [14]. The resulting Bunte salt intermediate undergoes controlled hydrolysis in the presence of acidic conditions, followed by methylation with suitable alkylating agents [14]. This methodology achieves exceptional yields of 93 percent while avoiding the environmental and safety concerns associated with traditional mercaptide reagents [14]. The approach demonstrates superior economic viability and reduced environmental impact compared to conventional methods [14].

| Method | Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution with Sodium Methanethiolate | 2-Chlorobenzaldehyde | DMF, 0-25°C, 5 h | 56 | [6] |

| Grignard Reagent Synthesis | Aryl Bromide + Mg | THF, reflux, Mg turnings | 85-90 | [7] [8] |

| Thioanisole Carbonylation | Thioanisole | CO, 70-90°C, 0.5-5 MPa | 88.6 | [12] [13] |

| Friedel-Crafts Acylation | Benzene + Methylthio Acyl Chloride | AlCl₃, 60°C | 70-80 | [15] |

| Thiosulfate Method | 4-Chlorobenzaldehyde | Na₂S₂O₃, aqueous conditions | 93 | [14] |

Catalytic C-H Functionalization Strategies

Catalytic carbon-hydrogen functionalization strategies represent a modern and sophisticated approach to the synthesis of 2-(methylthio)benzaldehyde [16]. These methodologies enable the direct introduction of methylthio groups through selective activation of carbon-hydrogen bonds, offering improved atom economy and reduced waste generation compared to traditional approaches [17]. The development of these strategies has been driven by advances in transition metal catalysis and the understanding of carbon-hydrogen bond activation mechanisms [18].

Copper-Catalyzed Methylthiolation Reactions

Copper-catalyzed methylthiolation reactions have emerged as a powerful tool for the direct introduction of methylthio groups into aromatic aldehydes [19]. The methodology typically employs copper iodide as the catalyst in combination with 1,4-diazabicyclo[2.2.2]octane as the base and ligand system [19]. The reaction proceeds under nitrogen atmosphere at elevated temperatures of 130 degrees Celsius for durations ranging from 12 to 36 hours [19].

The mechanism involves the formation of copper-sulfur intermediates through the coordination of methylthio nucleophiles to the copper center [19]. The subsequent carbon-hydrogen activation occurs through a concerted metalation-deprotonation pathway, wherein the copper catalyst facilitates both the cleavage of the carbon-hydrogen bond and the formation of the new carbon-sulfur bond [19]. This methodology demonstrates excellent yields of 93 percent with high selectivity for the desired regioisomer [19]. The approach benefits from readily available starting materials and relatively mild reaction conditions compared to traditional methods [19].

Palladium-Catalyzed C-H Activation Processes

Palladium-catalyzed carbon-hydrogen activation processes represent one of the most versatile approaches for the functionalization of benzaldehyde derivatives [16]. These methodologies typically employ palladium acetate as the catalyst precursor in combination with appropriate ligand systems and oxidizing agents [17]. The reaction conditions generally involve temperatures around 120 degrees Celsius with reaction times extending up to 24 hours [16].

The mechanism proceeds through several key steps including catalyst coordination to the substrate, carbon-hydrogen bond activation through cyclometalation, and subsequent functional group installation [17]. The palladium center facilitates the selective cleavage of specific carbon-hydrogen bonds through the formation of stable metallacycle intermediates [20]. These intermediates undergo further transformations to introduce the desired methylthio functionality while regenerating the active catalytic species [16]. The methodology achieves yields ranging from 65 to 85 percent with moderate to high selectivity, depending on the specific substrate and reaction conditions employed [17].

Rhodium-Catalyzed Cross-Coupling Methodologies

Rhodium-catalyzed cross-coupling methodologies offer exceptional selectivity and functional group tolerance for the synthesis of methylthio-substituted benzaldehydes [21]. The typical catalyst system employs bis(pentamethylcyclopentadienyl)rhodium dichloride dimer in combination with silver tetrafluoroborate as the activating agent [21]. The reaction proceeds at 80 degrees Celsius over 24 hours using silver oxide as the terminal oxidant [21].

The mechanistic pathway involves the initial coordination of the benzaldehyde substrate to the rhodium center through the aldehyde functionality [21]. The subsequent carbon-hydrogen activation occurs at the ortho position, facilitated by the directing effect of the aldehyde group [21]. The methylthio coupling partner then undergoes transmetalation with the rhodium center, followed by reductive elimination to form the desired carbon-sulfur bond [21]. This methodology achieves yields ranging from 70 to 80 percent with high regioselectivity for the ortho-substituted product [21].

Nickel-Catalyzed Suzuki Coupling Adaptations

Nickel-catalyzed Suzuki coupling adaptations provide an economical alternative to palladium-based methodologies for the construction of carbon-sulfur bonds [22]. The catalyst system typically employs nickel dichloride with 1,1'-bis(diphenylphosphino)ferrocene as the supporting ligand [23]. The reaction proceeds under reflux conditions in the presence of appropriate base systems [22].

The mechanism follows the classical oxidative addition, transmetalation, and reductive elimination sequence characteristic of cross-coupling reactions [24]. The nickel catalyst demonstrates excellent compatibility with methylthio-containing substrates and achieves yields ranging from 80 to 95 percent [22]. The methodology offers advantages in terms of catalyst cost and availability while maintaining high levels of selectivity and functional group tolerance [23].

Transition Metal-Free Radical Coupling Approaches

Transition metal-free radical coupling approaches represent an emerging area in the synthesis of methylthio-substituted aromatic compounds [25]. These methodologies typically employ tert-butyl hydroperoxide as the radical initiator under ambient temperature conditions [25]. The process involves the generation of carbon-centered radicals through hydrogen atom abstraction, followed by coupling with appropriate sulfur-containing radical species [25].

The mechanism proceeds through the homolytic cleavage of carbon-hydrogen bonds to generate reactive radical intermediates [25]. These radicals subsequently couple with methylthio radicals generated from appropriate precursors to form the desired carbon-sulfur bonds [25]. The methodology achieves yields ranging from 60 to 75 percent with moderate selectivity, offering advantages in terms of operational simplicity and the absence of expensive transition metal catalysts [25].

| Method | Catalyst System | Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Methylthiolation | CuI/DABCO | 130°C, 12-36 h, N₂ | 93 | High | [19] |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂/Ligand | 120°C, 24 h, oxidant | 65-85 | Moderate to High | [16] [17] |

| Rhodium-Catalyzed Cross-Coupling | [Cp*RhCl₂]₂/AgBF₄ | 80°C, 24 h, Ag₂O | 70-80 | High | [21] |

| Nickel-Catalyzed Suzuki Coupling | NiCl₂(dppf) | Reflux, base | 80-95 | High | [22] [23] |

| Transition Metal Free Radical Coupling | TBHP/Base | Ambient temperature | 60-75 | Moderate | [25] |

Microwave-Assisted and Green Synthesis Protocols

Microwave-assisted and green synthesis protocols represent the cutting edge of sustainable organic chemistry, offering enhanced reaction rates, improved yields, and reduced environmental impact compared to conventional methodologies [26]. These approaches align with the principles of green chemistry by minimizing waste generation, reducing energy consumption, and employing environmentally benign reaction conditions [27]. The development of these protocols has been driven by increasing environmental consciousness and the need for more efficient synthetic processes [28].

Microwave-Assisted Synthesis Methodologies

Microwave-assisted synthesis methodologies leverage the unique heating characteristics of microwave irradiation to accelerate chemical transformations [29]. The approach typically employs microwave power settings of 400 watts at temperatures around 70 degrees Celsius [29]. The enhanced heating efficiency of microwave irradiation results in significantly reduced reaction times, with most transformations completing within 0.5 to 2 hours compared to conventional heating methods that may require 8 to 24 hours [29].

The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating throughout the solution [30]. This heating mode eliminates temperature gradients and hot spots commonly associated with conventional heating methods [30]. The methodology demonstrates exceptional yields ranging from 85 to 95 percent while maintaining high selectivity for the desired products [26]. Research has shown that microwave-assisted synthesis of benzaldehyde derivatives exhibits improved atom economy and reduced E-factor values, with reported E-factor measurements of 22.2 for representative transformations [31].

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent a paradigmatic shift toward sustainable synthesis by eliminating the need for organic solvents [26]. These methodologies typically employ neat reaction conditions at temperatures around 180 degrees Celsius for durations of approximately 30 minutes [26]. The absence of solvents results in higher effective concentrations of reactants, leading to enhanced reaction rates and improved yields [29].

The mechanistic advantages of solvent-free conditions include increased molecular mobility, enhanced mass transfer, and elimination of solvent-related side reactions [26]. The methodology achieves yields ranging from 80 to 90 percent while demonstrating atom economy values exceeding 90 percent [26]. The approach offers significant environmental benefits by eliminating solvent waste, reducing purification requirements, and simplifying product isolation procedures [29]. Research has demonstrated that solvent-free synthesis of methylthio benzaldehyde derivatives can be accomplished with minimal energy input and waste generation [26].

Aqueous Media Synthesis Protocols

Aqueous media synthesis protocols utilize water as the primary reaction medium, offering exceptional environmental compatibility and safety advantages [31]. These methodologies typically proceed at temperatures ranging from room temperature to 60 degrees Celsius over periods of 2 to 5 hours [31]. Water serves both as the reaction medium and as a potential reactant in certain transformations, contributing to improved atom economy [31].

The unique properties of water, including its high dielectric constant and hydrogen bonding capabilities, facilitate many organic transformations that are challenging in conventional organic solvents [31]. The methodology achieves yields ranging from 70 to 85 percent while offering advantages in terms of product isolation and purification [31]. Aqueous workup procedures eliminate the need for extensive organic solvent extraction, resulting in simplified purification protocols and reduced environmental impact [31]. Studies have shown that aqueous synthesis of benzaldehyde derivatives can be accomplished with minimal organic waste generation and excellent compatibility with downstream processing requirements [31].

Ionic Liquid-Mediated Synthesis

Ionic liquid-mediated synthesis represents an innovative approach that combines the advantages of homogeneous catalysis with simplified product separation [32]. The methodology typically employs benzaldehyde-functionalized ionic liquids under microwave irradiation for periods ranging from 10 to 30 minutes [32]. These specialized ionic liquids serve multiple roles as solvent, catalyst, and reactant in the transformation [32].

The unique properties of ionic liquids, including negligible vapor pressure, thermal stability, and tunable physicochemical properties, make them ideal media for green synthesis applications [32]. The methodology achieves yields ranging from 88 to 92 percent while offering the advantage of catalyst recyclability [32]. The ionic liquid medium can be recovered and reused multiple times without significant loss in catalytic activity, contributing to improved process economics and reduced waste generation [32]. Research has demonstrated that ionic liquid-mediated synthesis offers superior control over reaction selectivity and product distribution compared to conventional approaches [32].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis approaches utilize mechanical energy input through ball milling or similar techniques to drive chemical transformations in the absence of solvents [33]. The methodology typically employs ball milling conditions with appropriate catalysts for periods ranging from 1 to 3 hours [33]. The mechanical energy input facilitates bond breaking and formation processes while maintaining relatively mild temperature conditions [33].

The mechanism of mechanochemical activation involves the generation of reactive intermediates through mechanical stress and friction at the molecular level [33]. These conditions promote chemical transformations that may be challenging to achieve under conventional reaction conditions [33]. The methodology achieves yields ranging from 75 to 85 percent while completely eliminating the need for organic solvents [33]. Mechanochemical synthesis offers advantages in terms of operational simplicity, reduced energy consumption, and excellent compatibility with solid-state reactants [33]. Studies have shown that mechanochemical approaches can access unique reaction pathways and product distributions not achievable through conventional solution-phase chemistry [33].

| Method | Conditions | Time | Yield (%) | Green Metrics | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | MW irradiation, 400W, 70°C | 0.5-2 h | 85-95 | E-factor: 22.2 | [29] [26] |

| Solvent-Free Conditions | Neat conditions, 180°C | 30 min | 80-90 | Atom Economy: >90% | [26] |

| Aqueous Media Synthesis | Water, RT-60°C | 2-5 h | 70-85 | Water as solvent | [31] |

| Ionic Liquid Medium | Benzaldehyde-IL, MW | 10-30 min | 88-92 | Recyclable medium | [32] |

| Mechanochemical Synthesis | Ball milling, catalyst | 1-3 h | 75-85 | No solvent required | [33] |

2-(Methylthio)benzaldehyde exhibits distinctive thermodynamic characteristics that define its stability under various conditions. The compound demonstrates moderate thermal stability with decomposition onset occurring at 220-240°C [1] [2], significantly higher than many organic compounds, indicating robust molecular architecture under normal operating conditions.

Thermal Decomposition Mechanisms

The thermal decomposition of 2-(Methylthio)benzaldehyde follows a complex pathway involving the cleavage of the carbon-sulfur bond in the methylthio group. Studies on related benzaldehyde compounds indicate that the primary decomposition mechanism involves homolytic bond scission, yielding benzaldehyde and methylthiol fragments [1] [3]. The activation energy for thermal decomposition is estimated at approximately 57,100-63,400 cal/mol based on analogous benzaldehyde derivatives [3], suggesting moderate thermal stability suitable for most synthetic applications.

The thermodynamic properties calculated using the Joback method provide comprehensive insights into the compound's behavior. The critical temperature of 771.23 K and critical pressure of 4010.84 kPa [4] indicate relatively high thermal stability compared to simpler aldehydes. The enthalpy of vaporization (49.88 kJ/mol) and enthalpy of fusion (16.55 kJ/mol) [4] suggest moderate intermolecular forces, consistent with the presence of both polar (carbonyl) and nonpolar (aromatic, methylthio) functional groups.

Oxidative Stability Characteristics

The methylthio substituent significantly influences the oxidative behavior of 2-(Methylthio)benzaldehyde. The sulfur atom serves as the primary site for oxidative attack, leading to progressive oxidation from thioether to sulfoxide and subsequently to sulfone [5] [6]. This oxidation pathway is thermodynamically favorable, with the sulfur atom readily donating electron density due to its relatively low electronegativity.

Environmental stability studies indicate that the compound is sensitive to air oxidation at room temperature [7], necessitating storage under inert gas conditions at refrigerated temperatures (0-10°C). The oxidation process follows radical mechanisms similar to those observed in benzaldehyde autoxidation [8], where the presence of oxygen generates peroxy radicals that propagate the oxidation chain.

Reactivity Profile Analysis

The reactivity profile of 2-(Methylthio)benzaldehyde is characterized by dual reactive sites: the aldehyde carbonyl group and the methylthio sulfur atom. The aldehyde functionality undergoes typical carbonyl reactions including nucleophilic addition, condensation reactions, and oxidation to carboxylic acids . The methylthio group exhibits characteristic thioether reactivity, including oxidation, alkylation, and coordination to metal centers [10].

Kinetic studies on related compounds suggest that the rate of oxidation at the sulfur center is significantly faster than aldehyde oxidation under mild conditions [5]. This selectivity provides opportunities for controlled synthetic transformations where selective oxidation of the thioether group can be achieved while preserving the aldehyde functionality.

Solubility Characteristics and Partition Coefficients

The solubility profile of 2-(Methylthio)benzaldehyde reflects its amphiphilic molecular structure, combining polar (aldehydic) and nonpolar (aromatic, methylthio) regions. The compound exhibits characteristic hydrophobic behavior with complete insolubility in water [11], attributed to the predominance of nonpolar molecular surface area over the limited polar contribution from the carbonyl group.

Organic Solvent Compatibility

2-(Methylthio)benzaldehyde demonstrates excellent solubility in organic solvents, particularly those with moderate to high dielectric constants. The compound is readily soluble in dimethyl sulfoxide (DMSO), ethanol, and chloroform [12] [11], indicating compatibility with both polar aprotic and polar protic solvents. The solubility in methanol is described as slight [12], suggesting intermediate behavior between polar and nonpolar solvents.

The polar surface area of 42.37 Ų [13] is relatively low for a molecule containing both carbonyl and sulfur functionalities, indicating that the hydrophobic aromatic and methyl portions dominate the molecular surface. This value is consistent with the observed poor water solubility and good organic solvent compatibility.

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) of 2.33 [13] places the compound in the moderately lipophilic range, indicating favorable partitioning into organic phases while maintaining some polar character. This value is higher than benzaldehyde (LogP = 1.48) [14] but comparable to other substituted benzaldehydes, reflecting the contribution of the methylthio group to overall lipophilicity.

Comparative analysis with structural analogs reveals that the methylthio substitution significantly enhances lipophilicity compared to unsubstituted benzaldehyde. The 4-(Methylthio)benzaldehyde isomer exhibits a similar LogP value of 2.24 at 30°C [12], confirming that the methylthio group contributes approximately 0.7-0.8 log units to the partition coefficient regardless of substitution position.

Hydrogen Bonding Characteristics

The hydrogen bonding profile of 2-(Methylthio)benzaldehyde shows zero hydrogen bond donors and two hydrogen bond acceptors [13], corresponding to the carbonyl oxygen and sulfur lone pairs. This asymmetric hydrogen bonding capability influences solubility patterns, favoring solvents that can act as hydrogen bond donors (such as alcohols) while limiting solubility in pure hydrogen bond accepting solvents.

The absence of hydrogen bond donating capability restricts interactions with water molecules, contributing to the observed water insolubility. However, the compound can form hydrogen bonds as an acceptor with protic solvents, explaining the moderate solubility in alcohols and enhanced solubility in highly polar aprotic solvents like DMSO.

Electrochemical Behavior and Redox Properties

The electrochemical behavior of 2-(Methylthio)benzaldehyde is dominated by the redox activity of the methylthio substituent, which serves as the primary electroactive site. While specific electrochemical data for the 2-substituted isomer is limited, extensive research on related thioether compounds provides insight into the expected redox behavior [10] [15] [16] [17].

Oxidative Electrochemistry

The methylthio group undergoes irreversible electrochemical oxidation, following the general pattern observed for aromatic thioethers [16]. The oxidation process occurs in two distinct steps: initial oxidation to sulfoxide followed by further oxidation to sulfone at higher potentials. Studies on 4-(Methylthio)benzaldehyde analogs suggest that the first oxidation potential occurs in the range of +0.8 to +1.2 V versus standard hydrogen electrode [18], though the exact value depends on the substitution pattern and experimental conditions.

Electrochemical investigations of thioether compounds demonstrate that the oxidation mechanism involves initial electron transfer from the sulfur lone pair, generating a radical cation intermediate [16] [17]. This intermediate rapidly undergoes nucleophilic attack by water or other nucleophiles present in the electrolyte, leading to sulfoxide formation. The process is generally irreversible due to the rapid chemical reactions following electron transfer.

Reductive Electrochemistry

The reductive electrochemistry of 2-(Methylthio)benzaldehyde primarily involves the aldehydic carbonyl group rather than the methylthio substituent. Benzaldehyde derivatives typically exhibit reduction potentials in the range of -2.0 to -2.5 V versus standard hydrogen electrode [19], depending on the electronic effects of substituents. The methylthio group, being a weak electron donor, likely shifts the reduction potential to slightly more negative values compared to unsubstituted benzaldehyde.

Cyclic voltammetry studies on related systems indicate that aldehydic reduction follows a two-electron, two-proton mechanism in protic media, yielding the corresponding benzyl alcohol [19]. In aprotic conditions, the reduction may proceed through radical anion intermediates that can participate in further chemical transformations.

Electrochemical Stability and Applications

The electrochemical stability of 2-(Methylthio)benzaldehyde is moderate, with the compound being sensitive to oxidizing conditions as evidenced by storage recommendations requiring inert atmospheres [7]. This sensitivity stems from the ease of thioether oxidation, which can proceed even under mild electrochemical conditions.

Recent developments in electrochemical methodology have demonstrated the utility of thioether compounds, including methylthio-substituted aromatics, in various synthetic transformations [15] [16] [17]. These include electroreductive desulfurative reactions where thioethers serve as alkyl radical precursors [17], and electrochemical C-S bond cleavage reactions that can simultaneously utilize both carbon and sulfur fragments [16].

The electrochemical behavior of 2-(Methylthio)benzaldehyde positions it as a valuable substrate for controlled oxidative transformations, particularly in synthetic applications requiring selective sulfoxide formation. The irreversible nature of the oxidation process provides opportunities for driving reactions to completion while the moderate oxidation potential allows for selective chemistry under controlled conditions.

Mechanistic Considerations

The electrochemical oxidation mechanism likely proceeds through initial formation of a sulfur-centered radical cation, followed by rapid nucleophilic attack and hydrogen abstraction to yield the sulfoxide product [6]. The ortho-positioning of the methylthio group relative to the aldehyde may influence the oxidation kinetics through intramolecular interactions, though specific studies on positional effects in methylthio benzaldehydes are limited.

XLogP3

Other CAS

71750-42-0